2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
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Overview
Description
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine with suitable reagents can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to interact with other enzymes and receptors further contributes to its diverse biological activities .
Comparison with Similar Compounds
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits inhibitory activity against CDK2 and has been studied for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with similar biological activities, including enzyme inhibition and potential therapeutic applications.
Pyrazolo[1,5-a]pyrazin-2-amine: Known for its antitrypanosomal activity and potential pharmaceutical applications.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C8H13N3O/c12-4-2-7-5-9-8-1-3-10-11(8)6-7/h1,3,7,9,12H,2,4-6H2 |
InChI Key |
BKEQBJXKNRTISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C(=CC=N2)N1)CCO |
Origin of Product |
United States |
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